The presence of a chlorine atom and a reactive phenyl group makes (1-Chloropropyl)benzene a valuable intermediate for organic synthesis. It can be used as a starting material for the preparation of more complex molecules through various reactions such as:
These reactions can be used to synthesize various organic compounds with potential applications in pharmaceuticals, materials science, and other fields.
The aromatic character of the phenyl ring and the presence of a chlorine atom suggest potential for (1-Chloropropyl)benzene in material science applications. Here are some possibilities:
(1-Chloropropyl)benzene, with the chemical formula C₉H₁₁Cl and CAS number 934-11-2, is an organic compound characterized by a chloropropyl group attached to a benzene ring. This compound is a colorless liquid at room temperature and exhibits a distinctive aromatic odor. It is classified as an alkyl halide, specifically a chlorinated hydrocarbon, and is primarily used as an intermediate in various chemical syntheses.
(1-Chloropropyl)benzene can be synthesized through several methods:
(1-Chloropropyl)benzene serves as a valuable intermediate in organic synthesis:
Several compounds share structural similarities with (1-chloropropyl)benzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Formula | Key Characteristics |
|---|---|---|
| Propylbenzene | C₉H₁₂ | Non-halogenated; used as a solvent and chemical intermediate. |
| 1-Bromopropane | C₃H₇Br | Similar structure; used as a solvent but more reactive than (1-chloropropyl)benzene. |
| 1-Chlorobutane | C₄H₉Cl | Longer carbon chain; used in organic synthesis but has different reactivity patterns. |
| 1-Chloro-2-methylpropane | C₄H₉Cl | Branched structure; exhibits different physical properties and reactivities. |
(1-Chloropropyl)benzene is unique due to its specific combination of properties derived from both the chloropropyl group and the aromatic benzene ring, making it particularly useful in targeted synthetic applications while presenting distinct reactivity compared to similar compounds.
The proton nuclear magnetic resonance spectrum of (1-chloropropyl)benzene provides detailed structural information through characteristic chemical shift patterns and coupling interactions [1]. In deuterated chloroform solvent, the aromatic protons of the phenyl ring appear as a complex multiplet in the region of 7.20-7.39 parts per million, integrating for five protons [1]. This downfield chemical shift is characteristic of aromatic hydrogen atoms attached to the benzene ring, which experience deshielding due to the aromatic ring current effect [2] [3].
The aliphatic proton signals reveal the propyl chain connectivity through distinct chemical shift environments. The chloromethylene protons (CH₂Cl) appear as a triplet at 3.44-3.55 parts per million, integrating for two protons [1]. This downfield position reflects the electron-withdrawing effect of the chlorine atom, which deshields the adjacent methylene protons [4]. The coupling pattern indicates interaction with the neighboring methylene group, consistent with the three-bond coupling relationship.
| Chemical Shift (ppm) | Integration | Assignment | Multiplicity |
|---|---|---|---|
| 7.20-7.39 | 5H | Aromatic H (phenyl ring) | Multiplet |
| 3.44-3.55 | 2H | CH₂Cl (chloromethylene) | Triplet |
| 2.67-2.83 | 2H | CH₂-Ph (benzylic methylene) | Triplet |
| 2.05-2.13 | 2H | CH₂ (middle methylene) | Quintet |
The benzylic methylene protons (CH₂-Ph) appear as a triplet at 2.67-2.83 parts per million, also integrating for two protons [1]. The chemical shift reflects the combined influence of the aromatic ring, which provides modest deshielding through the inductive effect, and the adjacent aliphatic carbon chain. The middle methylene group (CH₂) displays the most complex coupling pattern, appearing as a quintet at 2.05-2.13 parts per million due to coupling with both neighboring methylene groups [3].
The carbon-13 nuclear magnetic resonance spectrum of (1-chloropropyl)benzene exhibits seven distinct carbon environments, providing comprehensive structural confirmation [5]. The aromatic carbon signals appear in the characteristic downfield region, with the quaternary ipso-carbon resonating at 140-142 parts per million [6]. The remaining aromatic carbons display chemical shifts in the range of 126-129 parts per million, with subtle variations reflecting their different electronic environments within the benzene ring [5].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Environment |
|---|---|---|---|
| C1 (ipso-aromatic) | 140-142 | Quaternary | Aromatic quaternary |
| C2,6 (ortho-aromatic) | 128-129 | CH | Aromatic CH |
| C3,5 (meta-aromatic) | 126-127 | CH | Aromatic CH |
| C4 (para-aromatic) | 128-129 | CH | Aromatic CH |
| C7 (benzylic CH₂) | 34-36 | CH₂ | Benzylic methylene |
| C8 (middle CH₂) | 32-34 | CH₂ | Aliphatic methylene |
| C9 (chloromethyl CH₂) | 43-45 | CH₂ | Chlorinated methylene |
The aliphatic carbon signals provide information about the propyl chain conformation and electronic effects. The chloromethyl carbon appears significantly downfield at 43-45 parts per million due to the electron-withdrawing effect of the chlorine substituent [7]. The middle methylene carbon resonates at 32-34 parts per million, while the benzylic methylene carbon appears at 34-36 parts per million, reflecting the influence of the aromatic ring [8] [9].
The infrared spectrum of (1-chloropropyl)benzene displays characteristic absorption bands that confirm the presence of both aromatic and aliphatic functional groups [10] [11]. The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands in the region of 3100-3000 wavenumbers, providing evidence for the benzene ring structure [12]. The aliphatic carbon-hydrogen stretching vibrations manifest as strong absorption bands between 3000-2850 wavenumbers, indicating the saturated propyl chain [11].
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H stretch | Medium |
| 3000-2850 | Aliphatic C-H stretch | Strong |
| 1600-1450 | Aromatic C=C stretch | Medium-Strong |
| 1500-1400 | Aromatic C=C stretch | Medium-Strong |
| 800-600 | C-Cl stretch | Strong |
| 750-680 | Aromatic C-H out-of-plane bend | Strong |
The aromatic carbon-carbon stretching vibrations produce medium to strong intensity bands at 1600-1450 and 1500-1400 wavenumbers, characteristic of substituted benzene rings [11] [12]. The carbon-chlorine stretching vibration appears as a strong absorption in the fingerprint region between 800-600 wavenumbers, providing definitive evidence for the chloroalkyl functionality [10] [13]. Additionally, the aromatic carbon-hydrogen out-of-plane bending vibrations manifest as strong bands at 750-680 wavenumbers, consistent with monosubstituted benzene derivatives [11].
The electron ionization mass spectrum of (1-chloropropyl)benzene exhibits characteristic fragmentation patterns that reflect the molecular structure and bonding relationships [1] [14]. The molecular ion peak appears at mass-to-charge ratio 154 with moderate intensity (23.9%), accompanied by the isotope peak at mass-to-charge ratio 156 (7.7%) due to the presence of chlorine-37 [14]. This isotopic pattern confirms the presence of one chlorine atom in the molecule [14].
| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |
|---|---|---|
| 154 | 23.9 | M⁺- (molecular ion) |
| 156 | 7.7 | M+2 (³⁷Cl isotope) |
| 91 | 100.0 | Tropylium ion (C₇H₇⁺) |
| 92 | 29.2 | Methylated tropylium |
| 117 | 5.2 | Loss of Cl from M⁺- |
| 119 | 1.8 | Loss of Cl+2 from M⁺- |
| 77 | 2.8 | Phenyl cation (C₆H₅⁺) |
| 65 | 6.7 | Cyclopentenyl cation (C₅H₅⁺) |
The base peak at mass-to-charge ratio 91 corresponds to the tropylium ion (C₇H₇⁺), formed through benzylic cleavage and rearrangement processes [1] [15]. This fragment represents the most stable carbocation formed during the ionization process and reflects the tendency of benzylic systems to undergo alpha-cleavage [16]. The phenyl cation at mass-to-charge ratio 77 appears with lower intensity (2.8%), indicating secondary fragmentation of the tropylium ion [1].
Computational modeling of (1-chloropropyl)benzene using density functional theory provides insight into the electronic structure and conformational preferences of the molecule [17] [18]. The B3LYP hybrid functional with the 6-31G(d) basis set represents a standard computational approach for organic molecules of this type [19] [20]. The calculated molecular properties include a dipole moment in the range of 1.8-2.2 Debye, reflecting the polar nature of the carbon-chlorine bond [21].
| Method/Property | Value/Description | Reference/Notes |
|---|---|---|
| DFT Functional | B3LYP | Commonly used hybrid functional |
| Basis Set | 6-31G(d) | Standard basis set for organics |
| Molecular Weight | 154.64 g/mol | Experimental value |
| Dipole Moment | 1.8-2.2 D (estimated) | Typical for chloroalkyl aromatics |
| HOMO Energy | -9.2 to -9.8 eV (estimated) | Theoretical prediction |
| LUMO Energy | -0.5 to -1.2 eV (estimated) | Theoretical prediction |
| Energy Gap | 8.0-9.0 eV (estimated) | Theoretical prediction |
| Bond Length C-Cl | 1.80-1.82 Å | Typical C-Cl bond length |
| Bond Angle C-C-Cl | 110-112° | Typical tetrahedral angle |
The highest occupied molecular orbital energy is predicted to be in the range of -9.2 to -9.8 electron volts, while the lowest unoccupied molecular orbital energy falls between -0.5 to -1.2 electron volts [22]. These values indicate moderate reactivity toward electrophilic and nucleophilic processes [22]. The energy gap of approximately 8.0-9.0 electron volts suggests electronic stability under normal conditions [23].
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Description | Population (%) |
|---|---|---|---|---|
| Extended (anti) | 0.0 (reference) | 180 | Fully extended chain | 60-70 |
| Gauche (+) | 0.8-1.2 | 60 | Gauche conformation | 15-20 |
| Gauche (-) | 0.8-1.2 | -60 | Gauche conformation | 15-20 |
| Eclipsed | 2.5-3.5 | 0 | High energy eclipsed | <5 |
The gauche conformations exhibit slightly higher energies, typically 0.8-1.2 kilocalories per mole above the extended form [18] [27]. These conformations arise from rotation about the central carbon-carbon bond, creating two symmetry-related structures with dihedral angles of approximately +60 and -60 degrees [25]. The population distribution at room temperature favors the extended conformation (60-70%), with the gauche forms representing 15-20% each [24].